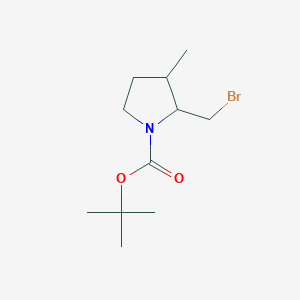
tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate, mixture of diastereomers, is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methyl group attached to a pyrrolidine ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a brominating agent. One common method is the bromination of 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate using a brominating reagent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to separate the diastereomers and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, modifying the activity of the target molecules. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(chloromethyl)-3-methylpyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of bromomethyl.
Tert-butyl 2-(methyl)-3-methylpyrrolidine-1-carboxylate: Lacks the bromomethyl group.
Uniqueness
Tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations. The mixture of diastereomers also provides a range of stereoisomeric forms, which can exhibit different biological activities and physical properties.
Propriétés
Formule moléculaire |
C11H20BrNO2 |
|---|---|
Poids moléculaire |
278.19 g/mol |
Nom IUPAC |
tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-8-5-6-13(9(8)7-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
FMIVIIYETJMQAE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(C1CBr)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)
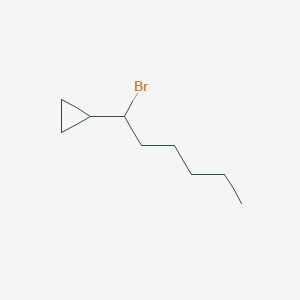
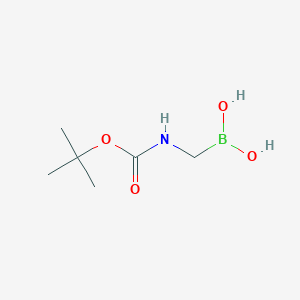
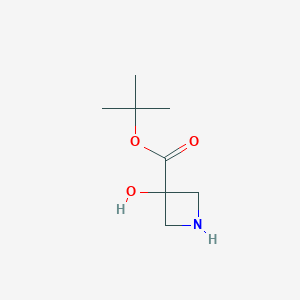
![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
![3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
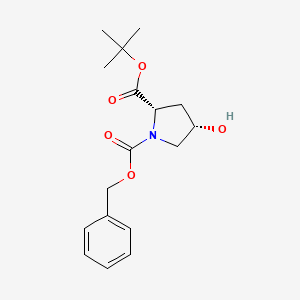
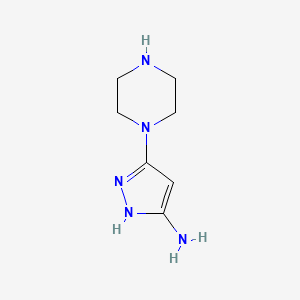

![rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504055.png)
![8-Methoxyimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13504062.png)
